N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide
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Overview
Description
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide: is a complex organic compound that features a pyridazine ring substituted with a pyrrole moiety
Scientific Research Applications
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on the kinase p70s6kβ . This kinase is involved in protein synthesis and cell proliferation, indicating that the compound may have potential applications in regulating these processes.
Mode of Action
The exact mode of action of this compound is not clearly understood at this time. The interaction of the compound with its targets and the resulting changes are subject to ongoing research. It’s important to note that the compound’s structure, particularly the presence of the pyrrole and pyridazine groups, may play a key role in its interactions with target proteins .
Biochemical Pathways
Given the potential activity on the kinase p70s6kβ , it’s plausible that the compound could influence pathways related to protein synthesis and cell growth.
Result of Action
Given the potential activity on the kinase p70S6Kβ , it’s possible that the compound could influence cell proliferation and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be synthesized through a cyclization reaction.
Introduction of the Pyrrole Moiety: The pyrrole group can be introduced via a substitution reaction, often using a halogenated pyridazine intermediate.
Attachment of the Aminoethyl Group: This step involves the nucleophilic substitution of an appropriate amine.
Sulfonamide Formation: Finally, the methanesulfonamide group is introduced through a reaction with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridazine ring, potentially leading to partially or fully reduced products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(pyridazin-3-ylamino)ethyl)methanesulfonamide
- N-(2-(pyrrol-1-yl)pyridazin-3-yl)ethylamine
- N-(2-(pyridazin-3-yl)ethyl)methanesulfonamide
Uniqueness
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide is unique due to the presence of both the pyrrole and pyridazine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S/c1-19(17,18)13-7-6-12-10-4-5-11(15-14-10)16-8-2-3-9-16/h2-5,8-9,13H,6-7H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGAWKDDGNCHSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNC1=NN=C(C=C1)N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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